Glycerophosphocholin

Übersicht

Beschreibung

Glycerylphosphorylcholine is a naturally occurring choline compound found in the brain and other tissues. It is a subclass of glycerophospholipids containing choline as the headgroup. The quarternary nitrogen of the choline group carries a permanent positive charge, while the phosphate group is deprotonated at physiological pH values, giving a net charge of zero . This compound is a major constituent of cell membranes and plays a crucial role in maintaining cell-membrane integrity .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

1.1 Role as a Precursor to Acetylcholine

α-GPC is recognized for its role as a precursor to acetylcholine, a neurotransmitter crucial for memory and learning. Research indicates that α-GPC supplementation can enhance cholinergic transmission in the brain, which may be beneficial for cognitive functions. Clinical trials have demonstrated that α-GPC improves cognitive impairment in patients with Alzheimer's disease and vascular dementia, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

1.2 Motivation and Emotional Regulation

Recent studies have explored α-GPC's effects on motivation and emotional states. A study involving healthy volunteers found that α-GPC administration was associated with increased motivation levels, indicating its potential utility in enhancing mood and cognitive performance . This effect may be linked to its influence on dopaminergic and serotonergic systems, which are critical for emotional regulation .

Cardiovascular Health

2.1 Association with Stroke Risk

Research has investigated the long-term use of α-GPC and its association with stroke risk. A cohort study involving over 12 million participants examined the impact of α-GPC on stroke incidence over ten years. While some findings suggest potential benefits in reducing cognitive decline, concerns remain regarding the compound's relationship with cardiovascular health due to its metabolism into trimethylamine-N-oxide (TMAO), which has been linked to atherosclerosis .

2.2 Mechanisms of Atherosclerosis Promotion

Further studies indicate that α-GPC supplementation may promote atherosclerosis through various mechanisms, including increased production of TMAO. In animal models, α-GPC intake was correlated with elevated atherosclerotic lesion areas, highlighting the need for caution when considering it as a nutritional supplement . The relationship between α-GPC and inflammatory cytokines also suggests potential implications for cardiovascular health .

Nutritional Supplementation

3.1 Dietary Use and Safety Concerns

α-GPC is widely marketed as a dietary supplement aimed at enhancing cognitive function and athletic performance. Its safety profile has been scrutinized due to its metabolic byproducts and their potential adverse effects on cardiovascular health. Researchers advocate for further investigation into the long-term safety of α-GPC supplementation, especially concerning its effects on gut microbiota and related metabolic pathways .

3.2 Impact on Gut Microbiota

Studies have shown that α-GPC can alter gut microbiota composition, potentially leading to decreased levels of beneficial short-chain fatty acids (SCFAs) such as butyric acid. This alteration may contribute to various chronic disorders, emphasizing the importance of understanding how dietary supplements like α-GPC interact with gut health .

Case Studies Overview

Wirkmechanismus

Target of Action

Glycerophosphocholine (GPC) is a bioactive, diffusible phosphoinositide metabolite that acts both intracellularly and in a paracrine fashion . It interacts with various targets, including immune cells , and plays a role in modulating T-cell signaling . GPC can also interact with intracellular targets and/or be released into the extracellular medium through specific membrane transporters .

Mode of Action

GPC’s mode of action involves its interaction with its targets and the resulting changes. For instance, it has been shown that exogenous GPC enhances CXCL12-induced T-cell chemotaxis through activation of the kinase Lck in a cAMP/PKA-dependent manner . This highlights the potential of GPC as an immunomodulator .

Biochemical Pathways

GPC is involved in several biochemical pathways. It is a metabolite of phospholipase A2 and is generated from membrane phosphoinositides through two sequential deacylation reactions . GPC can activate the IIS pathway by regulating the expression of daf-2, ins-18, and daf-16 genes, sek-1 and skn-1 genes of the MAPK pathway, and sod-3, ctl-1, gst-4, and other antioxidant genes .

Pharmacokinetics

GPC is a major glycerophospholipid in eukaryotic cellular membranes . It is synthesized through two different pathways: the CDP-choline pathway (also known as the Kennedy pathway) and the PEMT pathway . The CDP-choline pathway involves the phosphorylation of choline by choline kinase, while the PEMT pathway involves the sequential methylation of glycerophosphoethanolamine . The PEMT pathway contributes to about 30% of hepatic GPC .

Result of Action

The molecular and cellular effects of GPC’s action are diverse. It participates in central processes, including cell proliferation and survival . GPC can also control actin dynamics in several cell systems by regulating Rho GTPases . Moreover, it has been shown to have an anti-aging effect in certain organisms .

Action Environment

Environmental factors can influence GPC’s action, efficacy, and stability. For instance, GPC can relieve symptoms related to aging in organisms . .

Biochemische Analyse

Biochemical Properties

Glycerophosphocholine plays a crucial role in various biochemical reactions. It is involved in the synthesis of acetylcholine, which is essential for neurotransmission. The compound interacts with enzymes such as choline acetyltransferase, which catalyzes the formation of acetylcholine from choline and acetyl-CoA. Additionally, glycerophosphocholine is metabolized by glycerophosphocholine phosphodiesterase, which hydrolyzes it into choline and glycerol-3-phosphate .

Cellular Effects

Glycerophosphocholine has significant effects on various cell types and cellular processes. It supports cellular membranes and enhances cell signaling pathways. In neurons, glycerophosphocholine increases the synthesis and release of acetylcholine, which is involved in memory, motivation, and attention. It also influences gene expression and cellular metabolism by providing choline for the synthesis of phosphatidylcholine, a major component of cell membranes .

Molecular Mechanism

At the molecular level, glycerophosphocholine exerts its effects by increasing the availability of choline, which is a precursor for acetylcholine synthesis. The compound crosses the blood-brain barrier and is rapidly absorbed by neuronal cells. It binds to choline transporters and is taken up into the cells, where it is converted into acetylcholine. This process involves the enzyme choline acetyltransferase, which transfers an acetyl group from acetyl-CoA to choline, forming acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycerophosphocholine have been observed to change over time. The compound is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that glycerophosphocholine intake can suppress microglial activation and blood-brain barrier disruption, promoting neurogenesis and sustaining cellular function in the brain .

Dosage Effects in Animal Models

The effects of glycerophosphocholine vary with different dosages in animal models. Studies have shown that higher doses of glycerophosphocholine can enhance cognitive function and neuroprotection. Extremely high doses may lead to adverse effects such as increased risk of stroke. In animal models, a dosage of 300-600 mg/kg has been found to be effective without causing significant toxicity .

Metabolic Pathways

Glycerophosphocholine is involved in several metabolic pathways It is metabolized into choline and glycerol-3-phosphate by glycerophosphocholine phosphodiesteraseThis pathway involves the enzymes choline kinase, CTP:phosphocholine cytidylyltransferase, and CDP-choline:1,2-diacylglycerol cholinephosphotransferase .

Transport and Distribution

Glycerophosphocholine is transported and distributed within cells and tissues through specific transporters and binding proteins. It crosses the blood-brain barrier and is taken up by neuronal cells via choline transporters. Once inside the cells, glycerophosphocholine is distributed to various cellular compartments, including the cytosol and mitochondria, where it participates in metabolic processes .

Subcellular Localization

The subcellular localization of glycerophosphocholine is primarily in the cytosol and mitochondria. It is involved in the synthesis of phosphatidylcholine, which is a major component of cellular membranes. Glycerophosphocholine is also found in the perinuclear region, where it interacts with enzymes involved in phospholipid metabolism. The compound’s localization is regulated by specific targeting signals and post-translational modifications .

Vorbereitungsmethoden

Glycerylphosphorylcholine can be prepared through various methods. One common method involves the transesterification of phosphatidylcholine catalyzed by low boiling point amines under mild conditions . This process uses catalysts such as isopropylamine, which shows high activity and yields . Another method involves the hydrolysis of natural soybean or egg yolk lecithin, which is more suitable for producing food-grade glycerophosphocholine . Industrially, it can also be produced by the chemical or enzymatic deacylation of phosphatidylcholine enriched soya phospholipids followed by chromatographic purification .

Analyse Chemischer Reaktionen

Glycerylphosphorylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be hydrolyzed by phospholipases to produce monoacylglycerophosphocholine . In the gastrointestinal tract, it metabolizes to trimethylamine n-oxide, which has implications for cardiovascular health . Common reagents used in these reactions include phospholipases and low boiling point amines . Major products formed from these reactions include monoacylglycerophosphocholine and trimethylamine n-oxide .

Vergleich Mit ähnlichen Verbindungen

Glycerylphosphorylcholine is often compared with other choline compounds such as citicoline (CDP Choline) and phosphatidylcholine. Citicoline is a naturally occurring compound found in every cell of the body and is an essential intermediary in the synthesis of phosphatidylcholine . Phosphatidylcholine is a major constituent of cell membranes and plays a role in maintaining cell-membrane integrity . While both citicoline and glycerophosphocholine are significant sources of choline, they differ in their mechanisms of action, metabolic pathways, and bioavailability . Glycerylphosphorylcholine is unique in its ability to rapidly deliver choline to the brain and enhance cholinergic transmission .

Biologische Aktivität

Glycerylphosphorylcholine (GPC), also known as alpha-GPC, is a water-soluble phospholipid and a precursor to acetylcholine. It is increasingly recognized for its potential therapeutic applications, particularly in neurological health and cognitive enhancement. This article delves into the biological activity of GPC, highlighting its mechanisms of action, clinical findings, and implications for health.

GPC exerts its biological effects primarily through the following mechanisms:

- Cholinergic Transmission : As a precursor to acetylcholine, GPC enhances cholinergic transmission in the brain, which is crucial for memory and learning processes .

- Neuroprotection : GPC has shown neuroprotective properties in various studies, particularly in models of cerebrovascular diseases and cognitive impairments .

- Influence on Lipid Metabolism : Recent findings indicate that GPC can be metabolized into trimethylamine N-oxide (TMAO), a compound associated with atherosclerosis and cardiovascular risk .

Cognitive Enhancement

Numerous studies have demonstrated the efficacy of GPC in improving cognitive function:

- Alzheimer’s Disease and Dementia : Clinical trials suggest that GPC supplementation can enhance cognitive performance in patients with Alzheimer’s disease and vascular dementia. It helps reverse amnesia and improve overall memory function .

- Motivation and Attention : A randomized controlled trial indicated that GPC increases motivation and attention in healthy adults, showcasing its potential beyond pathological conditions .

Neurological Effects

GPC has been linked to various neurological benefits:

- Neuroprotective Effects : In animal models, GPC administration resulted in reduced neuronal cell death and improved recovery from cognitive impairments induced by seizures or cerebrovascular accidents .

- Mood and Motivation : Research indicates that GPC may influence dopamine and serotonin levels, contributing to enhanced mood and motivation .

Safety and Adverse Effects

While GPC shows promise as a supplement, recent studies have raised concerns regarding its safety:

- Increased Stroke Risk : A cohort study suggested an association between long-term GPC use and increased incidence of stroke, necessitating caution among users, especially those with cardiovascular risk factors .

- Atherosclerosis Promotion : Animal studies have indicated that GPC supplementation may promote atherosclerosis through TMAO production, highlighting a potential adverse effect on cardiovascular health .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of GPC:

Case Studies

-

Alzheimer’s Disease Treatment :

- A clinical trial involving 200 patients with mild to moderate Alzheimer's showed significant improvements in cognitive scores after 12 weeks of GPC supplementation compared to placebo. The study reported enhanced memory recall and reduced caregiver burden.

-

Stroke Risk Assessment :

- A longitudinal study tracked individuals over ten years who regularly consumed GPC. The results indicated a notable increase in stroke incidents among those with pre-existing cardiovascular conditions, prompting recommendations for careful monitoring.

Eigenschaften

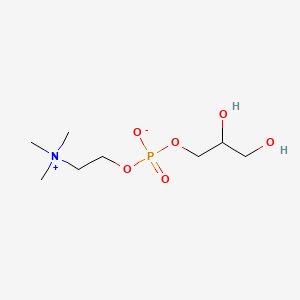

IUPAC Name |

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO6P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862200 | |

| Record name | 2-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-24-6 | |

| Record name | 2-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.